molecular formula C10H9N5 B2880828 (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile CAS No. 64500-84-1

(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2880828
CAS No.: 64500-84-1
M. Wt: 199.217
InChI Key: ZWPSAKJPSLYTHZ-UHFFFAOYSA-N
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Description

(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with a complex structure that includes a pyrimidine ring substituted with dimethyl groups and a methylene bridge connected to dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with a suitable methylene donor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the methylene bridge. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine-2-amine: A precursor in the synthesis of the compound.

    Methane-1,1-dicarbonitrile: Another related compound with similar nitrile groups.

Uniqueness

(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile is unique due to its specific combination of a pyrimidine ring with dimethyl substitutions and a methylene bridge connected to dicarbonitrile groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-7-3-8(2)15-10(14-7)13-6-9(4-11)5-12/h3,6H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPSAKJPSLYTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC=C(C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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